molecular formula C13H16N2O2 B2366391 4-Benzoylpiperidine-1-carboxamide CAS No. 23656-25-9

4-Benzoylpiperidine-1-carboxamide

Cat. No.: B2366391
CAS No.: 23656-25-9
M. Wt: 232.283
InChI Key: DHLJMSLCDKCVRA-UHFFFAOYSA-N
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Description

4-Benzoylpiperidine-1-carboxamide is a chemical compound with the molecular formula C13H16N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylpiperidine-1-carboxamide typically involves the reaction of piperidine derivatives with benzoyl chloride under controlled conditions. One common method includes the use of 4-benzoylpiperidine as a starting material, which is then reacted with appropriate reagents to form the carboxamide group .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Benzoylpiperidine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

    4-Benzylpiperidine: A compound with similar structural features but different functional groups.

    Piperidine: The parent compound from which 4-Benzoylpiperidine-1-carboxamide is derived.

    Benzoylpiperidine: Another derivative with distinct chemical properties.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-benzoylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-13(17)15-8-6-11(7-9-15)12(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLJMSLCDKCVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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